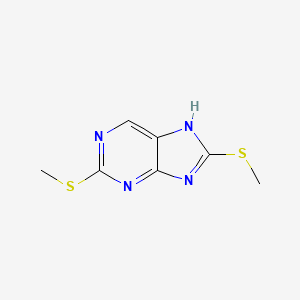

2,8-Bis(methylsulfanyl)-7h-purine

Description

Structure

3D Structure

Properties

CAS No. |

10179-95-0 |

|---|---|

Molecular Formula |

C7H8N4S2 |

Molecular Weight |

212.3 g/mol |

IUPAC Name |

2,8-bis(methylsulfanyl)-7H-purine |

InChI |

InChI=1S/C7H8N4S2/c1-12-6-8-3-4-5(10-6)11-7(9-4)13-2/h3H,1-2H3,(H,8,9,10,11) |

InChI Key |

SLWGPMQRESBAGB-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC2=NC(=NC=C2N1)SC |

Origin of Product |

United States |

Chemical Profile of 2,8 Bis Methylsulfanyl 7h Purine

The compound 2,8-Bis(methylsulfanyl)-7h-purine is a specific purine (B94841) derivative with the chemical formula C7H8N4S2. nih.govsci-toys.comechemi.com It is characterized by the presence of two methylsulfanyl groups attached to the purine core at positions 2 and 8.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C7H8N4S2 nih.govechemi.com |

| CAS Number | 10179-95-0 nih.gov |

| Molecular Weight | 212.3 g/mol nih.govechemi.com |

| Canonical SMILES | CSC1=NC2=C(N1)N=C(N=C2)SC nih.gov |

Synthesis of Substituted Purines

The synthesis of substituted purines can be achieved through various chemical reactions. A common approach involves the modification of pre-existing purine (B94841) rings. For example, cross-coupling reactions of halopurines are frequently employed. thieme.deavcr.cz In the case of dihalopurines, the reaction often proceeds preferentially at the 6-position. avcr.cz

Another method involves building the purine ring system from simpler precursors. For instance, purines with substituents at the 8-position can be prepared by the cyclization of 5,6-diaminopyrimidines. avcr.cz The synthesis of 8-(methylthio) derivatives, specifically, has been achieved by reacting 8-mercapto compounds with iodomethane (B122720). rsc.orgrsc.org

Research on Substituted Purines

De Novo Synthesis Approaches to the Purine Core

The assembly of the fundamental purine ring system can be achieved through various de novo synthetic routes, which involve the systematic construction of the bicyclic structure from acyclic or simpler cyclic precursors. plos.org

Ring-Closure Reactions for Purine Scaffold Construction

The formation of the purine core often relies on sequential ring-closure reactions. These methods typically involve the initial formation of a substituted imidazole (B134444) or pyrimidine (B1678525) ring, followed by the annulation of the second ring to complete the purine framework. researchgate.net This stepwise approach allows for the controlled introduction of substituents at specific positions on the purine ring.

Utilization of Precursors (e.g., Diaminomaleonitrile (B72808), Pyrimidine, Imidazole Derivatives)

A common and effective strategy for purine synthesis involves the use of readily available precursors. rsc.orgrsc.org Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, is a particularly versatile building block. researchgate.netnih.gov Its reaction with various reagents can lead to the formation of a substituted imidazole ring, which can then be cyclized to form the purine core. For instance, DAMN can react with phenyl isothiocyanate to form a thiourea (B124793) derivative, which, upon reaction with an aldehyde and subsequent S-alkylation, can yield 8-(methylsulfanyl)purine derivatives. rsc.org

Similarly, substituted pyrimidine and imidazole derivatives serve as crucial starting materials. rsc.orgrsc.org For example, 5,6-diaminopyrimidines can be reacted with appropriate reagents to construct the fused imidazole ring, leading to the formation of the purine system. rsc.org The choice of precursor often dictates the substitution pattern of the final purine product.

Post-Synthetic Functionalization and Modification

Once the purine core is established, further modifications can be introduced to achieve the desired substitution pattern, such as that found in 2,8-Bis(methylsulfanyl)-7H-purine. This post-synthetic functionalization allows for a high degree of molecular diversity. mdpi.com

Introduction of Methylsulfanyl Groups at Purine Positions

The introduction of methylsulfanyl (-SMe) groups at the C2 and C8 positions of the purine ring is a key step in the synthesis of the target compound. This is typically achieved through the reaction of a purine precursor bearing suitable leaving groups, such as chloro or bromo substituents, with a source of the methylsulfanyl group, like sodium thiomethoxide. The electron-deficient nature of the purine ring facilitates nucleophilic aromatic substitution at these positions. The reaction conditions, including solvent and temperature, are critical for achieving high yields and selectivity.

For example, starting from a dihalopurine, sequential or simultaneous displacement of the halogens with methylthiolate can afford the desired 2,8-bis(methylsulfanyl)purine. The reactivity of the different positions on the purine ring can be exploited to control the regioselectivity of the substitution.

Regioselective Alkylation and Arylation Strategies (e.g., N7, N9 Positions)

Alkylation and arylation of the nitrogen atoms of the purine ring, particularly at the N7 and N9 positions, are common strategies for further functionalization. Direct alkylation of purines often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable product. nih.govacs.org However, various methods have been developed to achieve regioselective alkylation.

The use of specific bases and reaction conditions can influence the N7/N9 ratio. ub.edu For instance, the use of a bulky protecting group on the purine can direct alkylation to a specific nitrogen atom. nih.gov Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for the regioselective introduction of aryl groups at the N9 position.

A notable method for achieving N7 regioselectivity involves the reaction of N-trimethylsilylated purines with a tert-alkyl halide in the presence of a Lewis acid like SnCl₄. nih.govacs.org This approach allows for the introduction of bulky alkyl groups specifically at the N7 position.

| Precursor | Reagent | Product | Position of Alkylation | Reference |

| 6-chloropurine (B14466) | tert-butyl bromide, BSA, SnCl₄ | 7-(tert-butyl)-6-chloropurine | N7 | nih.govacs.org |

| 6-chloropurine | tert-butyl bromide, BSA, SnCl₄ (at 80 °C) | 9-(tert-butyl)-6-chloropurine | N9 | nih.govacs.org |

| 6-(methylthio)purine | tert-butyl bromide, BSA, SnCl₄ | 7-(tert-butyl)-6-(methylthio)purine | N7 | acs.org |

| 6-chloro-2-methylthiopurine | tert-butyl bromide, BSA, SnCl₄ | 7-(tert-butyl)-6-chloro-2-(methylthio)purine | N7 | acs.org |

Thiomethyl Group Transformations and Interconversions

The methylsulfanyl groups at the C2 and C8 positions of this compound are not merely static substituents; they can be further transformed to introduce a variety of other functional groups. acs.org Oxidation of the methylsulfanyl group can yield the corresponding sulfoxide (B87167) or sulfone, which can then act as a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and other sulfur-containing moieties.

Furthermore, the methylsulfanyl group itself can be displaced by other nucleophiles under specific conditions, providing another avenue for diversification of the purine scaffold. researchgate.net These transformations are crucial for the synthesis of a diverse library of purine derivatives with potential applications in various fields of chemical and biological research.

Other Chemical Modifications on the Purine Nucleus

Beyond modifications of the methylsulfanyl groups, the purine nucleus of this compound itself can undergo further chemical transformations. Research into the reactivity of methylthiopurines has elucidated the behavior of the purine ring's nitrogen atoms toward electrophilic attack, a key type of chemical modification.

Studies have focused on determining the site of reactions such as protonation and alkylation. The position of these modifications is influenced by a combination of electronic and steric factors within the molecule. For this compound, investigations into its reaction with alkylating agents have identified specific sites of reactivity on the purine core.

N-Alkylation Reactions

A notable chemical modification of the this compound nucleus is N-alkylation. It has been determined that when this compound is treated with methyl iodide in an aprotic solvent, electrophilic attack occurs specifically at the N-1 position of the purine ring. rsc.org This regioselectivity distinguishes it from other substituted purines where methylation can occur at N-3, N-7, or N-9. rsc.org

The table below summarizes the findings for the N-alkylation of this compound.

| Starting Material | Reagent | Solvent Type | Site of Modification | Product |

|---|---|---|---|---|

| This compound | Methyl Iodide | Aprotic | N-1 | 1-Methyl-2,8-bis(methylsulfanyl)purine |

This selective modification highlights the specific electronic properties of the purine core as influenced by the two methylsulfanyl substituents at the C2 and C8 positions.

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, EHOMO)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are central to computational organic chemistry for calculating reaction energies and exploring chemical mechanisms. nrel.gov These calculations provide a detailed picture of the electronic structure, which governs the molecule's reactivity, stability, and intermolecular interactions. nrel.govresearchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For this compound, DFT calculations can elucidate how the methylsulfanyl groups at the C2 and C8 positions influence the electron distribution across the purine core. These theoretical calculations are essential for predicting the molecule's behavior in chemical reactions and biological systems. mdpi.com

Table 1: Illustrative Quantum Chemical Descriptors for a Purine Derivative

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between ELUMO and EHOMO | Correlates with chemical reactivity and stability. researchgate.net |

| Dipole Moment (µ) | Measure of the polarity of the molecule | Influences solubility and non-covalent interactions. |

| Electron Affinity (A) | Energy released when an electron is added | Quantifies the ability to accept an electron. |

| Ionization Potential (I) | Energy required to remove an electron | Quantifies the ability to donate an electron. |

This table illustrates the types of data generated from quantum chemical calculations and their general significance.

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target macromolecule). researchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the structural basis of ligand-target interactions. nih.gov

The primary goals of molecular docking are to identify the most stable binding pose of a ligand within the active site of a target and to estimate the binding affinity. The binding affinity, often expressed as a docking score or in units of energy (e.g., kcal/mol), quantifies the strength of the interaction between the ligand and the target. A more negative binding affinity generally indicates a stronger and more stable interaction. researchgate.net

For this compound, docking simulations can predict how the molecule orients itself within the binding pocket of a potential target. The simulation identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the purine scaffold or its methylsulfanyl groups and the amino acid residues of the protein. tandfonline.com This information is vital for rationalizing structure-activity relationships and for designing derivatives with improved potency and selectivity. researchgate.netnih.gov

Table 2: Example of a Molecular Docking Simulation Result

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| Putative Kinase | This compound | -8.5 | Val25, Ala42, Leu98 | Hydrophobic |

| Lys44, Asp105 | Hydrogen Bond | |||

| Phe100 | π-π Stacking |

This table presents a hypothetical result from a molecular docking simulation to illustrate the data generated.

The purine scaffold is a privileged structure in medicinal chemistry, found in numerous endogenous molecules and synthetic drugs that interact with a wide array of biological targets. researchgate.netresearchgate.net Consequently, derivatives like this compound could potentially interact with several classes of enzymes and receptors. Molecular docking can be employed to screen the compound against various known protein structures to identify putative molecular targets.

Based on the known pharmacology of related purine derivatives, potential targets for this compound include:

Kinases: Many purine analogs are designed as ATP-competitive kinase inhibitors, targeting the ATP-binding site of enzymes like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs). researchgate.netresearchgate.net

Purinergic Receptors: These receptors, including adenosine (B11128) receptors (e.g., A1, A2A, A3) and P2Y receptors, are natural targets for purine-based ligands. nih.govrsc.org The 2-methylthio substitution, in particular, is known to be favorable for ligands of P2Y receptors. rsc.org

Xanthine (B1682287) Oxidase: This enzyme is involved in purine metabolism, and its inhibitors are used to treat gout. Heterocyclic compounds, including purine derivatives, are often investigated as potential xanthine oxidase inhibitors. nih.gov

Other Enzymes: Purine derivatives have also been explored as inhibitors of phosphodiesterases (PDEs) and heat shock protein 90 (HSP90). researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the conformational flexibility of the ligand and the protein, as well as the stability of the ligand-protein complex. biorxiv.org

By simulating the behavior of the docked complex in a biologically relevant environment (e.g., in water), MD can validate the docking pose and assess its stability. mdpi.com A key metric analyzed in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over time compared to a reference structure. A stable RMSD value for the protein and the ligand throughout the simulation suggests that the complex remains in a stable conformation. mdpi.comresearchgate.net These simulations are crucial for understanding how the protein might adapt to the ligand's presence and for confirming that the predicted binding mode is maintained over a longer timescale. biorxiv.org

Table 3: Illustrative Summary of Molecular Dynamics Simulation Analysis

| System | Simulation Time (ns) | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Key Findings |

| Kinase + this compound | 100 | 2.1 ± 0.2 | 1.5 ± 0.3 | The complex is stable with minimal conformational changes. mdpi.com |

| Apo-Kinase (no ligand) | 100 | 3.5 ± 0.5 | N/A | The protein shows higher flexibility in the absence of the ligand. |

This table provides an example of the kind of data and insights derived from an MD simulation, showing a comparison between a ligand-bound and an unbound protein.

Preclinical Biochemical and Cellular Mechanistic Investigations of 2,8 Bis Methylsulfanyl 7h Purine

Interaction with Purine (B94841) Metabolism Enzymes

The metabolic fate and mechanism of action of purine analogues are intrinsically linked to their interactions with enzymes of the purine metabolic pathway. The compound 2,8-Bis(methylsulfanyl)-7H-purine, by its structural nature as a substituted purine, is a candidate for interaction with several key enzymes involved in the synthesis, degradation, and salvage of purines.

Thiopurine S-methyltransferase (TPMT) is a critical enzyme in the metabolism of thiopurine drugs, catalyzing the S-methylation of compounds like azathioprine, mercaptopurine, and thioguanine. synnovis.co.uktesting.com This methylation is a major catabolic pathway for these drugs. synnovis.co.uk Genetic polymorphisms in the TPMT gene can lead to decreased or absent enzyme activity, which has significant clinical implications. testing.comjpedres.org Individuals with deficient TPMT activity are at high risk of severe, life-threatening myelosuppression when treated with standard doses of thiopurines. synnovis.co.uknih.gov

The most common variant alleles associated with TPMT deficiency are TPMT2, TPMT3A, and TPMT3C, which account for the majority of cases of reduced enzyme activity. jpedres.org The frequency of these alleles varies among different ethnic populations. jpedres.orgnih.gov For instance, TPMT3A and TPMT*3B have been identified as the main heterozygous alleles in some populations, while being rare in others. nih.gov Given that this compound contains two methylsulfanyl groups, its interaction with TPMT is of considerable interest. The presence of these groups suggests that it may be a substrate or inhibitor of TPMT, and its metabolism could be significantly influenced by TPMT polymorphisms. Patients with intermediate or deficient TPMT activity, often due to heterozygous or homozygous variant alleles respectively, may exhibit altered metabolism of this compound. nih.govpharmgkb.org

Table 1: Common TPMT Polymorphisms and their Functional Impact

| Allele | Key SNP(s) | Effect on Protein | Resulting Phenotype |

| TPMT1 | Wild-type | Normal, stable enzyme | Normal Metabolizer |

| TPMT2 | c.238G>C | Leads to decreased protein levels | No to Low Function |

| TPMT3A | c.460G>A and c.719A>G | Leads to unstable enzyme and apparent lack of activity | No Function |

| TPMT3B | c.460G>A | Apparent lack of enzyme activity | No Function |

| TPMT*3C | c.719A>G | Leads to decreased protein levels | No to Low Function |

Data sourced from multiple studies. jpedres.org

Inosine (B1671953) monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. plos.orgwikipedia.org It catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). wikipedia.org Because of its crucial role in providing guanine nucleotides for DNA and RNA synthesis, IMPDH is a target for immunosuppressive and anticancer drugs. wikipedia.org Lymphocytes are particularly dependent on the de novo pathway for purine synthesis, making IMPDH an effective target for immunomodulation. wikipedia.orgnih.gov

There are two isoforms of IMPDH in humans, IMPDH1 and IMPDH2. plos.org Mycophenolic acid, an inhibitor of IMPDH, demonstrates the therapeutic potential of targeting this enzyme. nih.gov Given that this compound is a purine analogue, it has the potential to modulate IMPDH activity. This interaction could occur through direct inhibition of the enzyme's catalytic site or by allosterically affecting its function. Such modulation would have significant consequences for cellular proliferation, particularly in lymphocytes.

Xanthine (B1682287) Oxidase (XO) is a key enzyme in purine catabolism, responsible for the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. mdpi.comnih.gov This enzyme is a homodimer with four redox centers. nih.gov Inhibitors of XO, such as allopurinol, are used to treat hyperuricemia and gout. mdpi.comnih.gov Given its purine-like structure, this compound could potentially act as a substrate or inhibitor of XO. acs.org Studies have investigated various purine derivatives as XO inhibitors. ntu.edu.tw Interaction with XO would place this compound within the final steps of the purine degradation pathway.

Purine Nucleoside Phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway. researchgate.net It catalyzes the reversible phosphorolysis of purine nucleosides (like inosine and guanosine) to their respective purine bases and ribose-1-phosphate. wikipedia.orguniprot.org PNP plays a vital role in regulating the concentration of nucleosides within cells. researchgate.net As a purine derivative, this compound or its metabolites could potentially interact with PNP, either as a substrate or an inhibitor, thereby influencing the purine salvage pathway.

Herpesviral Thymidine Kinase (TK) , particularly from Herpes Simplex Virus (HSV), is an enzyme with broad substrate specificity. nih.govfrontiersin.org It can phosphorylate a wide range of purine and pyrimidine (B1678525) nucleoside analogues, which is a key step in the activation of many antiviral drugs like acyclovir. frontiersin.orgwikipedia.orgresearchgate.net The viral TK differs significantly from human cellular TK, allowing for selective targeting of virus-infected cells. nih.gov While this compound is a purine base rather than a nucleoside, its potential to be metabolized into a nucleoside analogue that could then be a substrate for viral TK is a possibility, suggesting a potential mechanism for antiviral activity. researchgate.net

Cellular Signaling Pathway Modulation

Purinergic signaling is a ubiquitous system where extracellular nucleotides and nucleosides, like ATP and adenosine (B11128), act as signaling molecules. researchgate.net These molecules activate two families of purinergic receptors: P1 receptors (for adenosine) and P2 receptors (for nucleotides). frontiersin.orgnih.gov P2 receptors are further divided into P2X ligand-gated ion channels and P2Y G-protein coupled receptors. oncotarget.comnih.gov This signaling pathway is involved in a vast array of physiological processes, including neurotransmission, inflammation, and cell proliferation. researchgate.net

Given its purine structure, this compound has the potential to interact with various components of the purinergic signaling cascade.

P1, P2X, and P2Y Receptors: There are four subtypes of P1 receptors (A1, A2A, A2B, A3), seven P2X receptor subunits (P2X1-7), and eight P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11-14) in humans. frontiersin.orgresearchgate.net These receptors are widely distributed throughout the body and are involved in diverse signaling pathways. researchgate.net The structural similarity of this compound to endogenous purines suggests it could act as an agonist or antagonist at these receptors, thereby modulating cellular responses.

Ectonucleotidases: The concentration of extracellular nucleotides is tightly regulated by ectonucleotidases, which are cell-surface enzymes that hydrolyze nucleotides. researchgate.netnih.gov Key ectonucleotidases include CD39 (ectonucleoside triphosphate diphosphohydrolase-1), which converts ATP and ADP to AMP, and CD73 (ecto-5'-nucleotidase), which converts AMP to adenosine. nih.govresearchgate.net By influencing the levels of purinergic signaling molecules, these enzymes play a critical role in modulating immune responses and other physiological processes. researchgate.netresearchgate.net The presence of this compound could potentially affect the activity of these enzymes, thereby altering the balance of purinergic signaling.

Table 2: Key Components of the Purinergic Signaling System

| Component | Class/Family | Primary Ligand(s) | Key Function |

| P1 Receptors | G-protein coupled | Adenosine | Neuromodulation, anti-inflammatory effects |

| P2X Receptors | Ligand-gated ion channels | ATP | Fast synaptic transmission, cation influx |

| P2Y Receptors | G-protein coupled | ATP, ADP, UTP, UDP | Diverse signaling, calcium mobilization, adenylyl cyclase inhibition |

| CD39 (ENTPD1) | Ectonucleotidase | ATP, ADP | Hydrolyzes ATP/ADP to AMP |

| CD73 (Ecto-5'-NT) | Ectonucleotidase | AMP | Hydrolyzes AMP to adenosine |

Kinase Inhibition Mechanisms (e.g., Tyrosine Kinases, Cyclin-Dependent Kinases)

Substituted purines are recognized for their capacity to inhibit various protein kinases, which are crucial regulators of cellular processes. The 2,6,9-trisubstituted purine, (R)-roscovitine, for instance, is a known inhibitor of several cyclin-dependent kinases (CDKs) including CDK1, CDK2, CDK3, CDK5, CDK7, and CDK9, with inhibitory concentrations in the submicromolar range. nih.gov This inhibitory action disrupts multiple phases of the cell cycle. nih.gov While specific kinase inhibition data for this compound is not extensively detailed in the provided results, the broader class of purine analogs demonstrates a strong precedent for kinase interaction. For example, olomoucine, another purine derivative, competitively inhibits ATP binding to p34cdc2/cyclin B, p33cdk2/cyclin A, and p33cdk2/cyclin E kinases. nih.gov This suggests that this compound could potentially exert its biological effects through similar mechanisms of kinase inhibition, a hypothesis that warrants further investigation.

Derivatives of pyrido[2,3-d]pyrimidine (B1209978) have been identified as potent inhibitors of tyrosine kinases such as the platelet-derived growth factor receptor (PDGFr) and fibroblast growth factor receptor (FGFr). nih.gov Specifically, PD-173955, a pyrido[2,3-d]pyrimidine derivative, targets the ephrin (EPH) receptor family, which is often overexpressed in cancerous tissues. nih.gov The structural similarities between these compounds and this compound suggest a potential for similar inhibitory activities against tyrosine kinases.

Impact on Cell Cycle Regulation and Apoptosis Induction in Preclinical Models

Purine analogs are well-documented for their influence on cell cycle progression and their ability to induce apoptosis. For instance, (R)-roscovitine induces cell cycle arrest and apoptosis as part of its preclinical activity. nih.gov Some purine derivatives have been shown to cause cell cycle arrest at the S phase. rsc.org In a study involving a Burkitt lymphoma-derived B-cell line, the expression of Nm23-H1, a nucleoside-diphosphate kinase, led to a decrease in the proliferation rate and an increased susceptibility to apoptosis. core.ac.uk This was associated with a reduction in cell cycle regulatory proteins and an upregulation of apoptotic genes like caspases 3 and 9. core.ac.uk

Methyltriazenyl purine analogs have been observed to cause cell cycle arrest in trypanosomes, leading to an accumulation of cells in the G2/M phase. asm.org This is followed by the appearance of cells with multiple kinetoplasts and aberrant morphology, ultimately culminating in cell death. asm.org Similarly, certain palladium(0) complexes bearing purine-based ligands have been shown to induce apoptosis in human ovarian cancer cell lines. researchgate.net These findings highlight the general capacity of purine-containing compounds to interfere with fundamental cellular processes like cell division and programmed cell death.

Antiproliferative Activity and Cytotoxicity in In Vitro Cancer Cell Lines

Cell Line Specificity and Potency Assessment

The antiproliferative activity of purine derivatives has been evaluated across a variety of cancer cell lines, demonstrating a range of potencies and specificities. For example, new thiopurine derivatives have shown anticancer activity against glioblastoma SNB-19, melanoma C-32, and human ductal breast epithelial tumor T47D cell lines. nih.gov One particular compound, 2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine, was notably potent against SNB-19 and C-32 cell lines, with activities comparable to the chemotherapy drug cisplatin. nih.gov

In another study, a series of newly synthesized purine-based compounds were tested against triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-436. researchgate.net Seven of these analogs significantly reduced cell viability with IC50 values of 50 μM or less. researchgate.net Furthermore, fused benzo[h]chromeno[2,3-d]pyrimidine derivatives have exhibited significant antitumor activity against a panel of 29 cell lines, with some compounds causing complete cell death in specific lines like the MDA-MB-435 melanoma cell line. mdpi.com The potency of these compounds often varies based on the specific substitutions on the core ring structure.

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity | Reference |

|---|---|---|---|

| 2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine | Glioblastoma (SNB-19), Melanoma (C-32) | Potent activity, comparable to cisplatin. | nih.gov |

| Novel Purine-Based Analogs | Triple-Negative Breast Cancer (MDA-MB-231, MDA-MB-436) | Significant reduction in cell viability (IC50 ≤50 μM). | researchgate.net |

| Fused Benzo[h]chromeno[2,3-d]pyrimidines | Melanoma (MDA-MB-435) and a panel of 28 other cell lines | Complete cell death in some lines, significant antitumor activity. | mdpi.com |

| Palladium(0) Complexes with Purine Ligands | Human Ovarian Cancer (A2780, A2780cis) | Significant antiproliferative activity, often comparable to cisplatin. | researchgate.net |

Mechanisms of Growth Inhibition (e.g., DNA Interaction, Protein Binding)

The mechanisms by which purine analogs inhibit cell growth are diverse and can involve direct interaction with DNA or binding to essential proteins. Methyltriazenyl purine prodrugs, for instance, are designed to be selectively taken up by parasites, where they release a methyldiazonium cation that damages DNA through alkylation. asm.org This DNA damage is thought to trigger futile cycles of mismatch repair, leading to cell cycle arrest and eventual cell death. asm.org The lack of genotoxicity against mammalian cells suggests a selective mechanism of action. asm.org

In addition to direct DNA damage, the inhibition of crucial enzymes is a key mechanism. As discussed in the kinase inhibition section, many purine derivatives function by binding to the ATP-binding site of kinases, thereby blocking their catalytic activity and disrupting downstream signaling pathways that are essential for cell proliferation. nih.gov Furthermore, some purine-based compounds have been designed to disrupt specific protein-protein interactions, such as the interaction between αB-crystallin (CRYAB) and vascular endothelial growth factor (VEGF), which is important for angiogenesis in some cancers. researchgate.net

In Vitro and In Vivo Efficacy in Preclinical Disease Models (e.g., Cancer, Malaria, Inflammatory Conditions)

The therapeutic potential of purine analogs has been explored in various preclinical disease models. In oncology, palladium(0) complexes containing purine-based ligands have demonstrated significant antiproliferative activity in human ovarian cancer cell lines, with efficacy often comparable to cisplatin. researchgate.net Some of these compounds also showed reduced cytotoxicity against non-cancerous cells, indicating a degree of selectivity. researchgate.net

In the context of infectious diseases, methyltriazenyl purine analogs have shown promising results against African trypanosomiasis. asm.org A lead compound demonstrated submicromolar potency against Trypanosoma brucei in vitro and a curative effect in mouse models of acute trypanosomiasis. asm.org This efficacy is attributed to the selective uptake of the prodrug by the parasite and subsequent DNA damage. asm.org Similarly, certain 3-Hydroxy-N′-arylidenepropanehydrazonamides, which can be considered related to purine metabolism, have shown potent in vitro antiplasmodial activity against both sensitive and multidrug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. acs.org The most promising of these derivatives also demonstrated in vivo antiplasmodial activity in a mouse model. acs.org

| Compound/Derivative Class | Disease Model | Efficacy | Reference |

|---|---|---|---|

| Palladium(0) Complexes with Purine Ligands | Human Ovarian Cancer (in vitro) | Significant antiproliferative activity, comparable to cisplatin. | researchgate.net |

| Methyltriazenyl Purine Analogs | African Trypanosomiasis (in vitro and in vivo mouse model) | Submicromolar potency in vitro, curative effect in vivo. | asm.org |

| 3-Hydroxy-N′-arylidenepropanehydrazonamides | Malaria (Plasmodium falciparum, in vitro and in vivo mouse model) | Potent in vitro activity against sensitive and resistant strains, in vivo activity demonstrated. | acs.org |

Structure Activity Relationship Sar Studies of 2,8 Bis Methylsulfanyl 7h Purine Derivatives

Impact of Substituent Variations on Biological Activity

The biological profile of purine (B94841) derivatives can be finely tuned by altering the substituents at various positions on the purine ring.

The methylsulfanyl (-SCH₃) groups at the C2 and C8 positions of the purine ring are significant for the biological activity of these compounds. In the context of P2Y₁ receptor antagonists, substitutions at the 2-position of the adenine (B156593) ring, including thioether groups, have been shown to be more effective than substitutions at the 8-position. nih.gov For instance, 2'-deoxyadenosine (B1664071) bisphosphate analogues with thioether groups at the C2 position were found to be more potent P2Y₁ receptor antagonists than those with substitutions at the C8 position. nih.gov

The replacement of halogens with sulfanyl (B85325) groups is a common strategy to introduce these moieties. This can be achieved using reagents like alkali metal hydrosulfides or thiourea (B124793). The reactivity of the purine ring towards such nucleophilic substitution can be influenced by other substituents present on the ring.

Alkylation at the nitrogen atoms of the purine ring, particularly at the N7 and N9 positions, significantly impacts the biological activity and properties of the resulting derivatives. Direct alkylation of purines often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and, therefore, predominant product. nih.govacs.org However, specific reaction conditions can be optimized to favor the formation of the less common N7 isomer. nih.govacs.org

The differentiation between N7 and N9 isomers is crucial for SAR studies and can be reliably achieved using NMR spectroscopy by analyzing the chemical shifts of specific carbon atoms in the purine ring. nih.govacs.org For example, in 6-chloropurine (B14466) derivatives, the C5 carbon chemical shift is a key indicator, appearing at approximately 123 ppm for N7 isomers and around 132 ppm for N9 isomers. acs.org

N7-substituted purines, although less common than their N9 counterparts, have been associated with various biological activities, including cytotoxic, antiviral, and cytokinin-like effects. nih.gov The introduction of a bulky group like a tert-butyl group at the N7 position has been studied to create stable precursors for further modifications. nih.gov The stability of the N7-alkyl group allows for subsequent chemical transformations at other positions of the purine ring, leading to a diverse range of 6,7-disubstituted purine derivatives with potential biological applications. nih.gov In some cases, β-cyclodextrin has been used to assist in the regioselective alkylation at the N9 position by blocking the N7 position of the purine ring. researchgate.net

The substitution of the methylsulfanyl groups at the C2 and C8 positions with other heteroatoms or alkyl groups can dramatically alter the biological activity of purine derivatives. The introduction of different functional groups allows for the exploration of a wider chemical space and the optimization of interactions with biological targets.

In the development of P2Y₁ receptor antagonists, various substitutions have been explored. For example, 2'-deoxyadenosine bisphosphate analogues with halo, amino, and thioether groups at the C2 position of the adenine ring were found to be more potent antagonists than analogues with substitutions at the C8 position. nih.gov Specifically, an N⁶-methyl-2-chloro analogue and several N⁶-methyl-2-alkylthio derivatives displayed significant antagonist activity. nih.gov

The synthesis of these modified purines often involves the displacement of a leaving group, such as a halogen, with a nucleophile. For instance, 8-bromo-2'-deoxyadenosine (B120125) can be reacted with various nucleophiles like sodium methoxide (B1231860), methylamine, or sodium thiomethoxide to introduce methoxy, methylamino, or methylthio groups at the C8 position, respectively. nih.gov Similarly, the methylsulfanyl group itself can be replaced. For example, heating 9-methyl-6-(methylsulfanyl)-9H-purine with sodium methoxide results in the formation of 6-methoxy-9-methyl-9H-purine. For substitutions at the C2 position, a common strategy involves oxidizing the 2-(methylsulfanyl) group to a more reactive 2-mesyl group before reacting with a nucleophile like sodium alkoxide.

The following table summarizes the impact of various substitutions on the activity of purine derivatives as P2Y₁ receptor antagonists:

| Compound Modification | Position | Substituent | Resulting Activity |

| 2'-Deoxyadenosine bisphosphate | C2 | Halo, Amino, Thioether | More potent P2Y₁ receptor antagonists |

| 2'-Deoxyadenosine bisphosphate | C8 | Various heteroatoms | Less potent P2Y₁ receptor antagonists |

| N⁶-methyl-2-chloro analogue | C2, N6 | Chloro, Methyl | Full antagonist (IC₅₀ = 206 nM) |

| N⁶-methyl-2-alkylthio derivatives | C2, N6 | Alkylthio, Methyl | Nearly full antagonists (IC₅₀ < 0.5 µM) |

These examples highlight the importance of systematic modifications at different positions of the purine scaffold to modulate biological activity.

Rational Design Principles for Enhanced Selectivity and Potency

The rational design of 2,8-bis(methylsulfanyl)-7H-purine derivatives and related compounds is a key strategy to improve their selectivity and potency as inhibitors of specific biological targets, such as protein kinases. nih.gov This approach often involves leveraging structural information from known inhibitors and the target protein to guide the synthesis of new, more effective molecules.

A common strategy is bioisosteric replacement, where a known pharmacophore is replaced with a different chemical group that retains similar biological activity but may offer improved properties. For example, the pyrazolo[1,5-a]-1,3,5-triazine scaffold has been successfully used as a bioisostere for the purine ring in the design of cyclin-dependent kinase (CDK) inhibitors. nih.gov This led to the development of analogues of the known CDK inhibitor (R)-roscovitine with potentially enhanced activity. nih.gov

Structure-activity relationship (SAR) studies on 2,6,9-trisubstituted purines have been instrumental in identifying more potent CDK inhibitors. Modifications at the C2, C6, and N9 positions have led to compounds like aminopurvalanol and purvalanol A and B, which exhibit high inhibitory activity against CDKs. nih.gov These studies provide a foundation for the rational design of new derivatives with improved pharmacological profiles.

In the context of phosphoinositide 3-kinase (PI3K) inhibitors, a series of thieno[3,2-d]pyrimidine (B1254671) derivatives were developed, leading to the discovery of GDC-0941, a potent and selective inhibitor of Class I PI3K. acs.org This compound demonstrates the successful application of rational design principles to achieve high potency and selectivity, and it has advanced to clinical trials for cancer treatment. acs.org The development of GDC-0941 involved systematic modifications of the thieno[3,2-d]pyrimidine core to optimize interactions with the PI3K active site. acs.org

The following table provides examples of rationally designed inhibitors and their key features:

| Compound/Scaffold | Target | Design Strategy | Key Outcome |

| Pyrazolo[1,5-a]-1,3,5-triazine | CDKs | Bioisosteric replacement of purine | Development of (R)-roscovitine analogues |

| 2,6,9-Trisubstituted purines | CDKs | SAR-guided modifications | Highly potent inhibitors (e.g., aminopurvalanol) |

| Thieno[3,2-d]pyrimidines | PI3K | Systematic optimization | Potent and selective inhibitor (GDC-0941) |

These examples underscore the power of rational design in medicinal chemistry to create novel compounds with enhanced therapeutic potential.

Computational SAR Approaches and Predictive Modeling

Computational methods are increasingly employed in the study of purine derivatives to understand their structure-activity relationships and to predict the biological activity of new compounds. These approaches, including quantitative structure-activity relationship (QSAR) modeling and molecular docking, provide valuable insights that can guide the rational design of more potent and selective molecules.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For instance, a QSAR model was developed for a series of 1,2,3-triazole-pyrimidine derivatives to predict their cytotoxicity against a human gastric cancer cell line. nih.gov This model, based on molecular descriptors calculated using density functional theory (DFT), successfully reproduced the observed bioactivities and demonstrated good predictive power. nih.gov

Molecular docking is another powerful computational tool that simulates the interaction between a small molecule (ligand) and a protein (receptor). nih.govresearchgate.net This technique can predict the preferred binding mode of a ligand in the active site of a target protein and estimate the binding affinity. For example, docking studies were performed on novel purine derivatives containing a sulfonamide moiety to evaluate their potential as epidermal growth factor receptor (EGFR) inhibitors. researchgate.net The results helped to identify compounds with the highest predicted activity based on their interactions with the EGFR binding site. researchgate.net

In the study of pyrazolo[3,4-d]pyrimidine derivatives, docking simulations were used to investigate their interactions with phospholipase A2, revealing that electronic interactions play a crucial role in ligand binding. jchemrev.com These computational studies can help to explain experimental observations and provide a basis for designing new compounds with improved binding characteristics.

Future Research Directions and Translational Perspectives for Purine Analogs

Exploration of Novel Synthetic Routes and Advanced Derivatization

The therapeutic efficacy of purine (B94841) analogs is intrinsically linked to their chemical structure. Consequently, the exploration of novel synthetic methodologies and advanced derivatization strategies is a critical area of ongoing research. The development of more efficient, selective, and scalable synthetic routes can significantly impact the accessibility and cost-effectiveness of these compounds for research and clinical use.

Recent advancements in synthetic organic chemistry offer a plethora of tools for the modification of the purine scaffold. rsc.org Methodologies such as metal-catalyzed cross-coupling reactions, C-H activation, and flow chemistry are being increasingly employed to create diverse libraries of purine derivatives. acs.orgmdpi.com For a compound like 2,8-Bis(methylsulfanyl)-7H-purine, these techniques could be instrumental in modifying the purine core or the methylsulfanyl groups to enhance biological activity, improve pharmacokinetic properties, or reduce potential off-target effects.

A key strategy in the derivatization of purines involves the introduction of various functional groups at different positions of the purine ring. mdpi.comrsc.org For instance, substitution at the N7 or N9 positions can influence the compound's interaction with target proteins and its metabolic stability. acs.org The synthesis of 2,8-bis(methylsulfanyl)-9-phenyl-3,9-dihydro-6H-purin-6-one, a derivative of the target compound, highlights the feasibility of such modifications. Furthermore, the introduction of sugar moieties to create nucleoside analogs is a well-established strategy to improve drug delivery and cellular uptake. beilstein-journals.org The development of a highly selective alkylation procedure for producing protected purine 2'-O-methylriboside-3'-O-phosphoramidites exemplifies the sophisticated approaches being taken to generate novel purine nucleosides. nih.govoup.com

The table below lists the chemical compounds mentioned in this article, providing a reference for their structures and nomenclature.

| Compound Name |

| This compound |

| 2,8-bis(methylsulfanyl)-9-phenyl-3,9-dihydro-6H-purin-6-one |

| Adenine (B156593) |

| Guanine (B1146940) |

| Hypoxanthine (B114508) |

| Xanthine (B1682287) |

| 6-mercaptopurine |

| 6-thioguanine |

| Azathioprine |

| Clofarabine |

| Nelarabine |

| Forodesine |

Identification of Undiscovered Molecular Targets and Pathways

The therapeutic effects of purine analogs are predicated on their interaction with specific molecular targets and the subsequent modulation of cellular pathways. While many purine analogs are known to target enzymes involved in DNA and RNA synthesis, there is a growing appreciation that their mechanisms of action can be far more complex and multifaceted. nih.govresearchgate.net

A primary area of future research will be the identification of novel molecular targets for compounds like this compound. The methylsulfanyl groups at the C2 and C8 positions are of particular interest, as they may confer unique target-binding properties compared to more traditional purine analogs. The purine salvage pathway, which recycles purine bases, is a known target for many purine analogs. numberanalytics.comnih.gov Enzymes within this pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), are critical for the activation of thiopurines like 6-mercaptopurine. nih.gov It is plausible that this compound or its metabolites could interact with these or other enzymes in purine metabolism. pnas.org

Beyond the canonical pathways, researchers are exploring the impact of purine analogs on other cellular processes. For example, some purine-based compounds have been shown to target DNA directly, acting as alkylating agents. nih.gov The potential for this compound to function through such a mechanism warrants investigation. Furthermore, the identification of novel purine-binding proteins and their associated signaling pathways could open up new therapeutic avenues. cardiff.ac.uk The development of chemical probes and advanced proteomic techniques will be instrumental in de-convoluting these complex interactions.

Development of Advanced Preclinical Models for Efficacy Evaluation

The successful translation of a promising compound from the laboratory to the clinic is heavily reliant on the use of robust and predictive preclinical models. For purine analogs, this involves the development of sophisticated in vitro and in vivo systems that can accurately recapitulate the complexities of human diseases.

In the context of oncology, a major application area for purine analogs, there is a move away from traditional two-dimensional cell cultures towards more physiologically relevant three-dimensional (3D) models, such as spheroids and organoids. nih.gov These models better mimic the tumor microenvironment and can provide more accurate predictions of a drug's efficacy. The evaluation of this compound in such advanced models would be a critical step in its preclinical development. The Pediatric Preclinical Testing Program (PPTP) utilizes a range of in vitro and in vivo models to evaluate novel agents against pediatric cancers, providing a framework for the rigorous preclinical assessment of compounds like NSC 750854, a novel purine analog. nih.gov

For infectious diseases, another area where purine analogs have shown promise, the development of relevant infection models is crucial. acs.org This includes the use of in vivo models, such as the Galleria mellonella wax moth larva, which can be used to assess the efficacy of antimicrobial compounds in a whole-organism context. acs.org Furthermore, the genetic manipulation of pathogens to understand their reliance on specific metabolic pathways, such as purine salvage, can inform the development of targeted therapies. pnas.org

Integration of Multi-Omics Data in Mechanistic Studies

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized our ability to understand the intricate mechanisms of drug action. The integration of these multi-omics datasets provides a holistic view of the cellular response to a therapeutic agent and can uncover novel biomarkers of efficacy and resistance. nih.govmdpi.com

For a compound like this compound, a multi-omics approach would be invaluable in elucidating its mechanism of action. Transcriptomic analysis could reveal changes in gene expression profiles following treatment, highlighting the pathways that are perturbed by the compound. Proteomic studies could identify the specific proteins that interact with the drug or whose expression levels are altered. Metabolomic analysis would provide insights into the metabolic fate of the compound and its impact on cellular metabolism, particularly the purine and pyrimidine (B1678525) pathways. nih.govresearchgate.net

The integration of these disparate datasets requires sophisticated bioinformatics tools and systems biology approaches. researchgate.netoup.com Network-based analyses can be used to construct interaction maps that visualize the complex interplay between genes, proteins, and metabolites, providing a comprehensive understanding of the drug's effects. nih.gov This integrated approach can not only clarify the mechanism of action but also aid in the identification of patient populations most likely to respond to the therapy and guide the development of rational drug combinations.

Q & A

Q. Methodological Considerations

- Reagents : Use of 1,4-binucleophiles and thiocarbonyl-containing precursors.

- Conditions : Anhydrous solvents, reflux temperatures (70–90°C), and inert atmospheres (N₂/Ar) to prevent oxidation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Q. Methodological Guidelines

- Compare with reference spectra of 6-(methylsulfanyl)-7H-purine (IR: 1085 cm⁻¹ C–S stretch) .

- Use deuterated DMSO or CDCl₃ for solubility and resolution.

What strategies address regioselectivity challenges when introducing substituents to the purine core in this compound derivatives?

Advanced Research Question

Regioselectivity is influenced by:

- Electronic Effects : Electron-withdrawing groups (e.g., methylsulfanyl) direct electrophilic substitution to the 6-position due to resonance stabilization .

- Steric Hindrance : Bulky substituents at C2 or C8 favor reactivity at less hindered sites.

Case Study : In the synthesis of ethyl 2-[2-(methylsulfanyl)-4-oxo-thienopyrimidin-3-yl]acetate (13 ), the methylsulfanyl group at C2 directs cyclization to the 4-position of the thiophene ring .

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.